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Compound of Interest

Compound Name: 4'-Methyl-3-phenylpropiophenone

CAS No.: 5012-90-8

Cat. No.: B1347378

Get Quote

Executive Summary
4'-Methyl-3-phenylpropiophenone (CAS: 5012-90-8), systematically named 1-(4-

methylphenyl)-3-phenylpropan-1-one, is a highly versatile diaryl-aliphatic ketone[1][2]. In the

fields of synthetic organic chemistry and drug development, this compound serves as a critical

intermediate for the construction of complex active pharmaceutical ingredients (APIs),

agrochemicals, and fine chemical building blocks[3]. Structurally, it features a p-tolyl group and

a phenethyl chain flanking a central carbonyl moiety. This specific architecture confers unique

electronic and steric properties that dictate its predictable behavior in enolization, selective

reduction, and heterocyclization reactions.

Physicochemical Profiling
Understanding the baseline physicochemical properties of 4'-Methyl-3-phenylpropiophenone
is essential for designing effective reaction conditions and downstream purification protocols.

The quantitative data is summarized below:
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Parameter Specification

Chemical Name 4'-Methyl-3-phenylpropiophenone

IUPAC Name 1-(4-methylphenyl)-3-phenylpropan-1-one

CAS Registry Number 5012-90-8

Molecular Formula C16H16O[2]

Molecular Weight 224.30 g/mol [2]

Appearance Solid/Crystalline (Slightly yellow to white)

Solubility Profile

Soluble in Dichloromethane (DCM), Ethyl

Acetate (EtOAc), and Ethanol; Insoluble in

Water

Mechanistic Synthesis Pathways
The synthesis of 4'-Methyl-3-phenylpropiophenone typically proceeds via two primary

mechanistic routes. The selection between these routes is dictated by precursor availability,

scale requirements, and the need to avoid specific impurities.

Route A: Friedel-Crafts Acylation: Toluene undergoes electrophilic aromatic substitution with

3-phenylpropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3). The

causality behind selecting this route lies in the predictable para-directing effect of the methyl

group on toluene. The steric hindrance of the methyl group minimizes the formation of ortho-

isomers, ensuring high regioselectivity and streamlining downstream purification.

Route B: Catalytic Hydrogenation of Chalcones: 4'-Methylchalcone (1-(4-methylphenyl)-3-

phenylprop-2-en-1-one) is subjected to catalytic hydrogenation. This is often the preferred

route in medicinal chemistry due to the high atom economy and the ease of accessing

diverse chalcone derivatives via Aldol condensation[4].
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Synthetic pathways for 4'-Methyl-3-phenylpropiophenone via Friedel-Crafts and chalcone

reduction.

Experimental Protocols: Self-Validating Synthesis
To ensure scientific integrity and reproducibility, the following protocol details the catalytic

hydrogenation of 4'-methylchalcone (Route B). This workflow is engineered as a self-validating

system, incorporating strict in-process controls to prevent the over-reduction of the carbonyl

group.

Step-by-Step Methodology: Selective Alkene Reduction
Reaction Setup: Dissolve 10.0 mmol of 4'-methylchalcone in 30 mL of anhydrous ethanol in a

100 mL round-bottom flask equipped with a magnetic stir bar.

Catalyst Addition: Carefully add 5 mol% of 10% Palladium on Carbon (Pd/C).

Causality Note: Pd/C is selected for its high affinity for alkene reduction. Keeping the

catalyst loading low and strictly maintaining 1 atmosphere of H2 at room temperature

prevents the unwanted reduction of the aryl ketone into a secondary alcohol.

Hydrogenation: Purge the flask three times with inert gas (N2 or Ar) to remove oxygen, then

introduce Hydrogen gas (H2) via a standard balloon apparatus. Stir vigorously at room

temperature (20–25 °C).
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Self-Validating Monitoring (TLC & NMR):

TLC Validation: Monitor the reaction every 30 minutes using Hexane:EtOAc (8:2). The

target product spot will appear slightly less polar (higher Rf) than the conjugated chalcone

under UV light (254 nm).

1H NMR Validation: The reaction is definitively complete when the vinylic protons

(characteristic doublets at ~7.5–7.8 ppm, J ≈ 15.5 Hz) completely disappear. These are

replaced by two distinct aliphatic multiplets (triplets) at ~3.0 ppm and ~3.2 ppm, validating

the formation of the saturated phenethyl chain[4].

Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove

the Pd/C catalyst. Wash the pad with 20 mL of excess ethanol to ensure complete product

recovery.

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator.

Recrystallize the crude solid from hot ethanol to yield pure 4'-Methyl-3-
phenylpropiophenone.

Core Reactivity & Downstream Functionalization
The chemical behavior of 4'-Methyl-3-phenylpropiophenone is dictated by two reactive

centers: the enolizable alpha-protons and the electrophilic carbonyl carbon. This dual reactivity

makes it an exceptional scaffold for divergent synthesis.

Alpha-Functionalization: The alpha-carbon can be readily halogenated (e.g., using Br2 in

acetic acid or N-bromosuccinimide) to yield 2-bromo-1-(4-methylphenyl)-3-phenylpropan-1-

one. This alpha-bromo ketone is a critical electrophilic intermediate for synthesizing complex

heterocycles via nucleophilic substitution.

Carbonyl Reduction: Treatment with mild hydride donors like sodium borohydride (NaBH4)

selectively yields the corresponding secondary alcohol, 1-(4-methylphenyl)-3-phenylpropan-

1-ol.

Heterocycle Formation: Reaction with hydrazine or phenylhydrazine derivatives under acidic

reflux conditions promotes cyclization. The ketone undergoes condensation followed by
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intramolecular cyclization to form pyrazoline derivatives, which are highly valued in medicinal

chemistry.

4'-Methyl-3-phenylpropiophenone

Alpha-Halogenation
(e.g., Alpha-Bromo Ketone) X2 / Acid or Base

Carbonyl Reduction
(Secondary Alcohol)

 NaBH4 or LiAlH4

Heterocycle Formation
(e.g., Pyrazolines)

 Hydrazine Derivatives
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Core reactivity profile of 4'-Methyl-3-phenylpropiophenone highlighting key transformations.

Applications in Drug Development
In the realm of drug discovery, diaryl ketones like 4'-Methyl-3-phenylpropiophenone are

indispensable. They serve as foundational scaffolds for synthesizing centrally acting muscle

relaxants (structurally analogous to tolperisone derivatives), anti-inflammatory agents, and

targeted kinase inhibitors. By modifying the para-methyl group or functionalizing the alpha-

position, medicinal chemists can precisely fine-tune the lipophilicity (LogP) and target-binding

affinity of the resulting APIs. Furthermore, industrial-scale applications frequently employ

continuous flow chemistry to scale up the production of this ketone, ensuring high throughput

for bulk fine chemical synthesis[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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